molecular formula C21H22N2OS B303915 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

Cat. No. B303915
M. Wt: 350.5 g/mol
InChI Key: FAPUUAUVVNHOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone inhibits BTK, a non-receptor tyrosine kinase that is essential for BCR signaling. BTK is activated upon BCR engagement, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone blocks BCR signaling and induces apoptosis in B-cell malignancies. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also been shown to inhibit other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone also inhibits B-cell activation and proliferation, which are key processes in the development and progression of B-cell malignancies. In addition, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been shown to modulate the immune microenvironment, promoting anti-tumor immunity and reducing immune suppression.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its specificity for BTK, which reduces off-target effects and toxicity. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its potential to induce resistance, which has been observed in some preclinical models. Further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it.

Future Directions

Several future directions for the development and application of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone can be identified. First, clinical trials are ongoing to evaluate the safety and efficacy of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone in patients with B-cell malignancies. The results of these trials will provide important information on the clinical utility of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone. Second, combination therapies with (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone and other anti-cancer agents, such as immune checkpoint inhibitors, are being explored to enhance anti-tumor immunity and improve treatment outcomes. Third, the potential of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone in other diseases, such as autoimmune disorders, is also being investigated. Finally, further studies are needed to understand the mechanisms of resistance to (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone and to develop strategies to overcome it.

Synthesis Methods

The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)amine to form the intermediate compound. The intermediate compound is further reacted with 4-dimethylaminopyridine and triethylamine to produce the final product, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone.

Scientific Research Applications

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has demonstrated potent anti-tumor activity and has shown to be well-tolerated. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also been shown to synergize with other anti-cancer agents, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.

properties

Product Name

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C21H22N2OS/c1-13-8-10-14(11-9-13)19(24)20-18(22)16-12-15-6-4-2-3-5-7-17(15)23-21(16)25-20/h8-12H,2-7,22H2,1H3

InChI Key

FAPUUAUVVNHOOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.